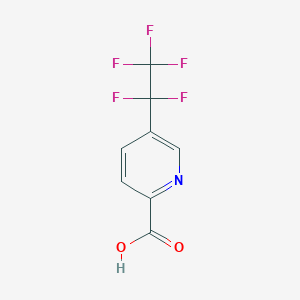
6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C8H5F4NO2. This compound is notable for its unique structure, which includes a tetrafluoroethyl group attached to the pyridine ring. The presence of fluorine atoms imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines typically employs large-scale fluorination processes. These processes may involve the use of specialized fluorinating agents and catalysts to achieve high yields and purity. The specific conditions and reagents used can vary depending on the desired product and the scale of production.
化学反应分析
Types of Reactions
6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms on the tetrafluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: Fluorinated pyridines are often investigated for their potential biological activities.
Medicine: The compound’s derivatives may serve as potential drug candidates or intermediates in the synthesis of pharmaceuticals.
Industry: In the agricultural sector, fluorinated pyridines are used as active ingredients in pesticides and herbicides.
作用机制
The mechanism of action of 6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for its targets .
相似化合物的比较
Similar Compounds
- 2-fluoropyridine
- 3-fluoropyridine
- 4-fluoropyridine
- 2,6-difluoropyridine
- 2,3,4,5,6-pentafluoropyridine
Uniqueness
6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylic acid is unique due to the presence of the tetrafluoroethyl group, which imparts distinct chemical and physical properties. Compared to other fluorinated pyridines, this compound exhibits reduced basicity and reactivity, making it less prone to certain types of chemical transformations .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylic acid involves the introduction of a tetrafluoroethyl group onto the pyridine ring, followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "2,6-dichloropyridine", "potassium carbonate", "1,2,2,2-tetrafluoroethanol", "copper(I) iodide", "copper(II) oxide", "sodium hydroxide", "carbon dioxide" ], "Reaction": [ "Step 1: 2,6-dichloropyridine is reacted with potassium carbonate and 1,2,2,2-tetrafluoroethanol in the presence of copper(I) iodide to yield 6-(1,2,2,2-tetrafluoroethyl)pyridine.", "Step 2: 6-(1,2,2,2-tetrafluoroethyl)pyridine is then carboxylated using copper(II) oxide and sodium hydroxide in the presence of carbon dioxide to yield 6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylic acid." ] } | |
CAS 编号 |
30826-15-4 |
分子式 |
C8H5F4NO2 |
分子量 |
223.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



